REACTION_CXSMILES
|
[C:1]1([CH:7]([C:11](O)=O)C(O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.O=P(Cl)(Cl)[Cl:16].[Al].[Br:20][C:21]1[CH:27]=[CH:26][C:24]([NH2:25])=[C:23]([CH3:28])[CH:22]=1.[CH2:29]([Cl:31])Cl>>[Br:20][C:21]1[CH:27]=[C:26]2[C:24](=[C:23]([CH3:28])[CH:22]=1)[N:25]=[C:11]([Cl:16])[C:7]([C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[C:29]2[Cl:31]
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Name
|
|
Quantity
|
7.62 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(C(=O)O)C(=O)O
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Name
|
|
Quantity
|
32.8 mL
|
Type
|
reactant
|
Smiles
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O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Al]
|
Name
|
|
Quantity
|
6.56 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(N)C=C1)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=P(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
70 mL
|
Type
|
reactant
|
Smiles
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C(Cl)Cl
|
Name
|
ice
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
|
Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
was stirred
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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TEMPERATURE
|
Details
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the resulting homogeneous yellow solution was cooled on an ice bath
|
Type
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TEMPERATURE
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Details
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the mixture was refluxed for 2 hours
|
Duration
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2 h
|
Type
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TEMPERATURE
|
Details
|
(ice bath cooling)
|
Type
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STIRRING
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Details
|
was then stirred at room temperature for another 30 min
|
Duration
|
30 min
|
Type
|
EXTRACTION
|
Details
|
The light yellow aqueous layer was extracted with DCM (1×30 mL)
|
Type
|
DRY_WITH_MATERIAL
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Details
|
the combined dark homogeneous organic layers were dried (Na2SO4)
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Type
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FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated with silica gel
|
Type
|
CUSTOM
|
Details
|
was dry load flash
|
Type
|
CUSTOM
|
Details
|
chromatographed with a 20% DCM/heptane to 100% DCM gradient
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=C(C(=NC2=C(C1)C)Cl)C1=CC=CC=C1)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |